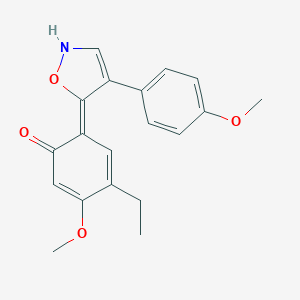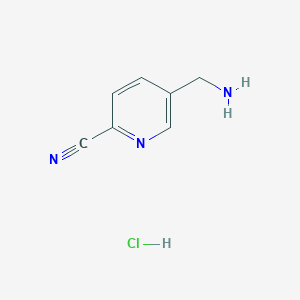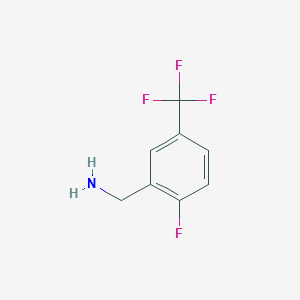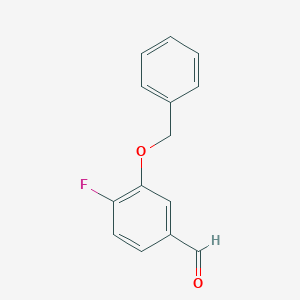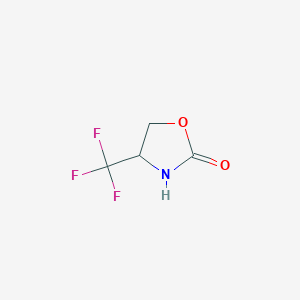
4-(Trifluoromethyl)-1,3-oxazolidin-2-one
货号 B182383
CAS 编号:
162684-84-6
分子量: 155.08 g/mol
InChI 键: AOOOOLXZRHYHCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The trifluoromethyl group is a common motif in pharmaceutical and agrochemical compounds due to its ability to enhance lipophilicity, metabolic stability, and binding selectivity . It’s often used in the synthesis of various organic compounds .
Synthesis Analysis
Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of these compounds involves various methods, including non-thermal initiation processes like photo-, enzyme-, redox-, and ultrasound-initiation .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be analyzed using techniques like NMR . The 19F nucleus is often used as the focal point of this process due to its substantial sensitivity and far-reaching couplings with 1H and 13C .Chemical Reactions Analysis
Trifluoromethylation reactions have been extensively studied, especially in the context of photoredox catalysis . These reactions involve the generation of trifluoromethyl radicals and can be used to introduce CF3 groups into diverse organic skeletons .Physical And Chemical Properties Analysis
Trifluoromethyl compounds are generally characterized by their high stability and unique physical and chemical properties . For example, they are often flammable and may cause skin and eye irritation .安全和危害
未来方向
属性
IUPAC Name |
4-(trifluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOOLXZRHYHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
8-Ethoxy-5-nitroquinoline
19746-57-7
Metobenzuron
111578-32-6
2-Ethylhexyl Sulfide
16679-04-2
4-(Benzyloxy)-3-fluorobenzaldehyde
175968-61-3

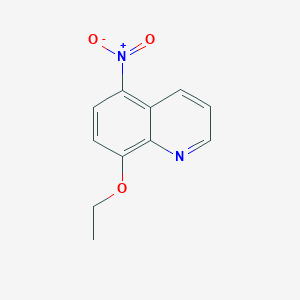
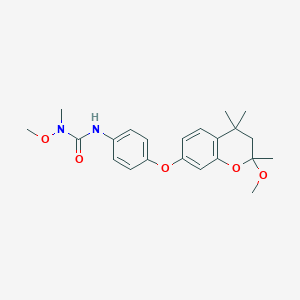
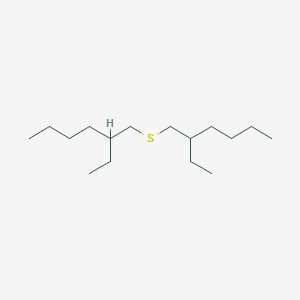
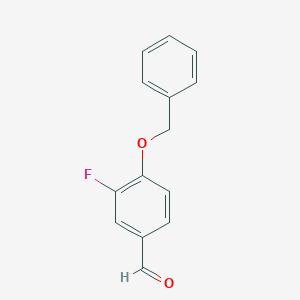
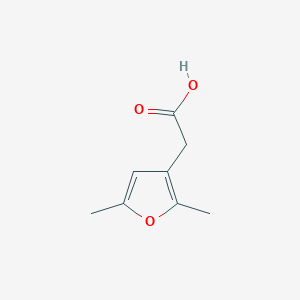
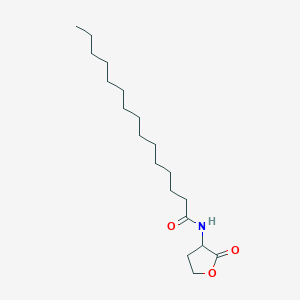

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
